(4R)-4-fluoro-N,N-dimethyl-L-prolinamide
Description
(4R)-4-Fluoro-N,N-dimethyl-L-prolinamide is a fluorinated proline derivative characterized by a fluorine atom at the 4R position of the pyrrolidine ring and dimethyl substitution on the amide nitrogen. This compound belongs to the prolinamide class, which is notable for its conformational rigidity and utility in drug design, particularly in modulating peptide backbones and enhancing metabolic stability .
Properties
Molecular Formula |
C7H13FN2O |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
(2S,4R)-4-fluoro-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H13FN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
FODIFLZXFOUPOS-RITPCOANSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1)F |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Prolinamide Core
N-Aryl vs. N,N-Dialkyl Substitutions
- N-(4'-Nitrophenyl)-L-prolinamides (): These compounds exhibit anticancer activity, with some analogs (e.g., 4a and 4u) outperforming 5-fluorouracil (5-FU) in vitro. However, the absence of N,N-dimethyl groups may reduce solubility compared to the target compound . Key Difference: N-Aryl substituents introduce planar aromatic moieties, which may improve π-π stacking interactions but reduce conformational flexibility relative to N,N-dimethyl groups.
Fluorine Position and Stereochemistry
- (4R)-1-{...}-4-fluoro-N-1H-pyrazolo[4,3-b]pyridin-5-yl-D-prolinamide ():
- This patent example features a D-prolinamide configuration and a pyrazolopyridine substituent. The D-configuration may alter receptor binding compared to the L-form in the target compound. The pyrazolopyridine group introduces heteroaromaticity, likely enhancing kinase inhibition but increasing molecular weight (~580 Da vs. ~230 Da for the target compound) .
- Key Difference : Stereochemistry (D vs. L) and bulkier substituents significantly impact bioactivity and pharmacokinetics.
C. Fluorinated Benzimidamides ():
- Fluorinated benzimidamides, such as (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide, exhibit 3D isostructurality due to N–H⋯F and C–H⋯F interactions. While structurally distinct from prolinamides, their fluorine-mediated crystal packing insights may inform formulation strategies for the target compound .
- Key Difference : Benzimidamides lack the proline backbone, resulting in different conformational dynamics and biological targets.
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- The N,N-dimethyl group in the target compound likely enhances solubility in polar solvents compared to N-aryl analogs (e.g., nitrobenzene derivatives in ). Fluorine at the 4R position increases lipophilicity (logP ~1.5–2.0 estimated), similar to fluorinated benzimidamides ().
Comparison Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
